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Introduction
The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by

chemical modifications of RNA nucleosides. These modifications, such as pseudouridine (Ψ)

and N6-methyladenosine (m6A), play critical roles in various biological processes and are

increasingly implicated in disease pathogenesis. Consequently, the development of precise and

sensitive methods to detect and quantify these modifications at specific sites is paramount for

both basic research and therapeutic development.

CRISPR-Cas systems, renowned for their programmable nucleic acid targeting capabilities,

have been ingeniously repurposed for the detection of modified nucleosides.[1][2][3][4][5]

These methods offer high specificity and can be adapted for various applications, from

validating modification sites to quantifying modification levels. This document provides detailed

application notes and protocols for two prominent CRISPR-based methods for detecting

modified nucleosides: a CRISPR-Cas13a-based method for pseudouridine detection and a

CRISPR-Cas9-based approach for N6-methyladenosine detection.

I. CRISPR-Cas13a-Based Detection of
Pseudouridine (Ψ)
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This method leverages the combination of chemical labeling of pseudouridine with N-

cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) and the

subsequent targeted cleavage activity of CRISPR-Cas13a.[6][7] The bulky CMC adduct on

pseudouridine sterically hinders the Cas13a-crRNA complex from binding to the target RNA,

leading to a measurable difference in Cas13a's collateral cleavage activity, which can be

monitored using a fluorescent reporter.[6][7][8]

Experimental Workflow
The overall workflow involves treating RNA with CMC, followed by a CRISPR-Cas13a assay to

detect the presence of the modification.
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CRISPR-Cas13a workflow for pseudouridine detection.

Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained using this

method. The fluorescence intensity is inversely proportional to the presence of pseudouridine

at the target site.
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Target RNA
Modification
Site

Treatment
Normalized
Fluorescence
Intensity (a.u.)

Fold Change
[(-) CMC / (+)
CMC]

Ribosomal RNA

(rRNA)

Ψ site in 18S

rRNA
(-) CMC 8500 4.25

(+) CMC 2000

Messenger RNA

(mRNA)
Ψ519 (-) CMC 9200 3.68

(+) CMC 2500

Small nuclear

RNA (snRNA)
Ψ72 (-) CMC 7800 5.20

(+) CMC 1500

Note: The values presented are illustrative and will vary depending on the experimental setup,

target abundance, and modification stoichiometry.

Experimental Protocol
Materials:

Total RNA or purified RNA of interest

N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)

Bicine buffer

Ethanol

Nuclease-free water

LwCas13a protein

Custom crRNA targeting the sequence of interest
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RNase Alert QC System or similar fluorescent reporter

RNase inhibitor

Reaction buffer (e.g., NEBuffer for LwCas13a)

Fluorescence plate reader

Protocol:

CMC Labeling of RNA:

1. Prepare two reactions for each RNA sample: a (+) CMC reaction and a (-) CMC control.

2. In a 1.5 mL tube, add 10-20 µg of total RNA.

3. For the (+) CMC tube, add CMC dissolved in Bicine buffer to a final concentration of 0.4

M.

4. For the (-) CMC tube, add an equal volume of Bicine buffer without CMC.

5. Incubate both tubes at 37°C for 20 minutes.

6. Purify the RNA from both reactions using ethanol precipitation or a suitable RNA cleanup

kit.

7. Resuspend the purified RNA in nuclease-free water.

CRISPR-Cas13a Detection Assay:

1. Assemble the Cas13a-crRNA complex by incubating LwCas13a protein with the specific

crRNA in reaction buffer at 37°C for 10 minutes.

2. In a 96-well plate, set up the reaction mixture containing the Cas13a-crRNA complex, the

fluorescent reporter RNA, and RNase inhibitor.

3. Add the CMC-treated (+) and untreated (-) RNA to their respective wells.

4. Incubate the plate at 37°C.
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5. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for up to 1-2

hours using a fluorescence plate reader.

Data Analysis:

1. Plot the fluorescence intensity over time for both (+) CMC and (-) CMC samples.

2. A significant reduction in fluorescence in the (+) CMC sample compared to the (-) CMC

sample indicates the presence of a pseudouridine at the target site.[7]

II. CRISPR-Cas9-Based Detection of N6-
methyladenosine (m6A)
This approach utilizes a catalytically inactive Cas9 (dCas9) fused to an m6A "writer" (e.g., a

single-chain methyltransferase) or an m6A "eraser" (e.g., ALKBH5 or FTO demethylase) to

install or remove m6A at a specific RNA locus.[9] The change in m6A status can then be

detected using various methods, such as m6A-specific antibody-based RNA

immunoprecipitation (RIP) followed by RT-qPCR, or by using the SELECT (single-base

elongation and ligation-based qPCR amplification) method which exploits the inhibitory effect of

m6A on certain enzymes.[10][11]

Experimental Workflow
The workflow involves the expression of the dCas9-effector fusion protein and a guide RNA in

cells, followed by the detection of the altered m6A status.
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CRISPR-dCas9 workflow for m6A editing and detection.

Quantitative Data Summary
The following table illustrates the type of quantitative data that can be generated to assess

changes in m6A levels at a specific target site.

Target Gene dCas9 Effector Detection Method
Relative m6A
Abundance (Fold
Change)

MALAT1
dCas9-ALKBH5

(Eraser)
m6A-RIP-qPCR 0.4

Hsp70 5'UTR
dCas9-METTL3/14

(Writer)
SELECT-qPCR 3.5

β-actin dCas9-FTO (Eraser) m6A-RIP-qPCR 0.6

MYC 3'UTR
dCas9-METTL3/14

(Writer)
SELECT-qPCR 2.8

Note: The values are representative and indicate the fold change in m6A levels in cells

expressing the dCas9-effector and specific sgRNA compared to a control.

Experimental Protocols
A. Transfection for m6A Editing

Materials:

HEK293T or other suitable cell line

Plasmids encoding the dCas9-writer/eraser fusion protein

Plasmid encoding the specific single guide RNA (sgRNA)

Transfection reagent (e.g., Lipofectamine)

Cell culture medium and supplements

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15090963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.

Co-transfect the cells with the dCas9-effector plasmid and the sgRNA plasmid according to

the manufacturer's protocol for the transfection reagent.

Incubate the cells for 36-48 hours post-transfection.

Harvest the cells and proceed to RNA isolation.

B. m6A RNA Immunoprecipitation (m6A-RIP) followed by RT-qPCR

Materials:

Total RNA from transfected cells

m6A-specific antibody

Protein A/G magnetic beads

Immunoprecipitation buffer

RNA extraction kit

RT-qPCR reagents

Protocol:

Isolate total RNA from the transfected cells.

Fragment the RNA to an appropriate size (e.g., ~100 nt).

Incubate a portion of the fragmented RNA with an m6A-specific antibody in

immunoprecipitation buffer at 4°C for 2 hours.

Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C to capture the

antibody-RNA complexes.
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Wash the beads several times with wash buffer to remove non-specific binding.

Elute the RNA from the beads.

Purify the immunoprecipitated RNA.

Perform RT-qPCR on the immunoprecipitated RNA and an input control (a portion of the

fragmented RNA that did not undergo immunoprecipitation) using primers specific to the

target region.

Calculate the relative enrichment of the target RNA in the m6A-IP fraction compared to the

input.

C. SELECT (Single-base Elongation and Ligation-based qPCR) Assay

Materials:

Total RNA from transfected cells

Upstream (Up) and Downstream (Down) DNA primers flanking the target adenine

DNA polymerase deficient in proofreading activity

DNA ligase

dNTPs

qPCR reagents

Protocol:

Anneal the Up and Down primers to the target RNA. The 3' end of the Up primer should be

immediately upstream of the target adenine.

Perform a single-base elongation reaction using a DNA polymerase. The presence of m6A

will inhibit the incorporation of thymine opposite the modified adenine.
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Perform a ligation reaction to join the elongated Up primer and the Down primer. Ligation will

be less efficient if the single-base elongation was inhibited by m6A.

Use the ligated product as a template for qPCR with a set of common primers to quantify the

amount of successfully elongated and ligated product.[11]

A lower qPCR signal (higher Ct value) in the sample where m6A is expected to be present

(e.g., after treatment with a dCas9-writer) indicates successful m6A installation.

Conclusion
CRISPR-based methods for the detection of modified nucleosides represent a significant

advancement in the study of epitranscriptomics. These techniques provide researchers and

drug development professionals with powerful tools to investigate the roles of RNA

modifications in health and disease with high specificity. The protocols outlined in these

application notes provide a foundation for implementing these innovative methods in the

laboratory. As the field continues to evolve, further refinements and new applications of

CRISPR technology are anticipated to provide even deeper insights into the complex world of

RNA regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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